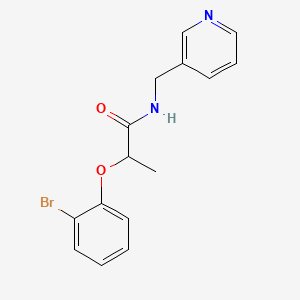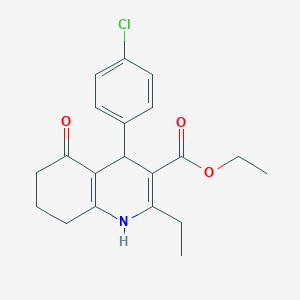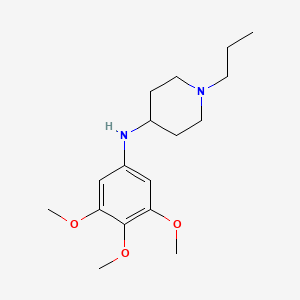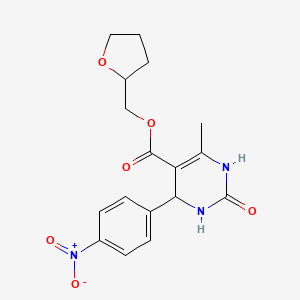![molecular formula C18H26N2OS2 B5088816 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEPAC or DEPCD and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
作用机制
DEPAC inhibits acetylcholinesterase by binding to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in prolonged stimulation of the postsynaptic neuron, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
DEPAC has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase acetylcholine levels in the brain, leading to enhanced cognitive function. DEPAC has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.
实验室实验的优点和局限性
One advantage of using DEPAC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This allows for more precise studies of the role of acetylcholine in various physiological processes. One limitation of using DEPAC is its potential toxicity, as acetylcholinesterase inhibitors can lead to the accumulation of acetylcholine in non-cholinergic neurons, leading to adverse effects.
未来方向
DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects. Additionally, DEPAC could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
DEPAC is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its ability to selectively inhibit acetylcholinesterase has led to its use in the study of various physiological processes. DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy and could be studied for its potential use in the treatment of other neurological disorders. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects.
合成方法
DEPAC can be synthesized by reacting 2,6-diethylphenylamine with 1-piperidinecarbodithioic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学研究应用
DEPAC has been used in various scientific research studies due to its ability to inhibit acetylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cognitive function. DEPAC has also been used in the study of nerve agents, as acetylcholinesterase inhibitors are effective antidotes for nerve agent poisoning.
属性
IUPAC Name |
[2-(2,6-diethylanilino)-2-oxoethyl] piperidine-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c1-3-14-9-8-10-15(4-2)17(14)19-16(21)13-23-18(22)20-11-6-5-7-12-20/h8-10H,3-7,11-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWZENEHWOKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)


![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
